molecular formula C22H25ClO4 B14406967 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate CAS No. 82052-56-0

4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate

Cat. No.: B14406967
CAS No.: 82052-56-0
M. Wt: 388.9 g/mol
InChI Key: WYKWVQWRMDHJIJ-UHFFFAOYSA-N
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Description

4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is a chemical compound with the molecular formula C22H25ClO4. It is known for its unique structure, which includes a chlorocarbonyl group attached to a phenyl ring and an octyloxy group attached to a benzoate ester. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate typically involves the esterification of 4-(octyloxy)benzoic acid with 4-(chlorocarbonyl)phenol. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Carboxylic Acids and Alcohols: Resulting from hydrolysis.

    Quinones and Oxidized Derivatives: Produced from oxidation reactions.

Mechanism of Action

The mechanism of action of 4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The octyloxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chlorocarbonyl)phenyl 4-(octyloxy)benzoate is unique due to the presence of both the chlorocarbonyl and octyloxy groups, which confer distinct chemical reactivity and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

82052-56-0

Molecular Formula

C22H25ClO4

Molecular Weight

388.9 g/mol

IUPAC Name

(4-carbonochloridoylphenyl) 4-octoxybenzoate

InChI

InChI=1S/C22H25ClO4/c1-2-3-4-5-6-7-16-26-19-12-10-18(11-13-19)22(25)27-20-14-8-17(9-15-20)21(23)24/h8-15H,2-7,16H2,1H3

InChI Key

WYKWVQWRMDHJIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)Cl

Origin of Product

United States

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